![molecular formula C19H20N4O2 B5589254 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)

2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

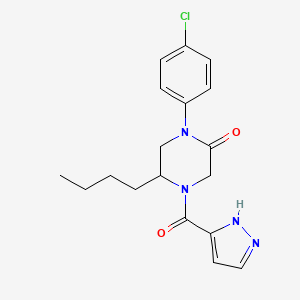

The synthesis of derivatives similar to 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide involves multi-step chemical reactions, starting from base chemicals through to the final compound. A representative process involves the reaction of phenoxyacetyl chloride with intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. The structures of these compounds are confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, MS, IR, and elemental analyses (Liao et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives similar to the target compound has been detailed through crystallography, indicating specific arrangements and bond angles between the molecular components. For example, an orthorhombic space group with significant dihedral angles between the triazole ring and adjacent benzene rings was reported for a structurally similar compound, highlighting the complex interactions within these molecules (Xu Liang).

Chemical Reactions and Properties

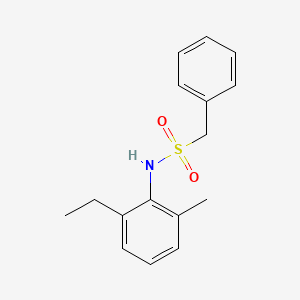

These compounds participate in a variety of chemical reactions, with functionalities that can be modified to produce different derivatives. For instance, the introduction of different substituents through reactions such as S-alkylation under alkali conditions can significantly alter the compounds' biological activities and physical properties. The structure-activity relationships (SAR) of these compounds provide insights into how modifications affect their chemical behavior and efficacy (Hu Yu-sen).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

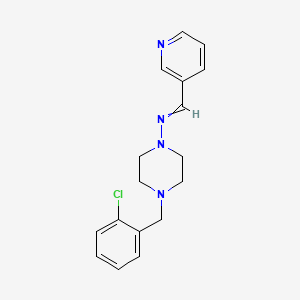

Triazole compounds, through their synthesis and metal coordination, have demonstrated significant antimicrobial properties. For example, Sumrra et al. (2018) explored the synthesis of a Schiff base compound involving triazole and its metal complexes, revealing enhanced bioactivity upon metal chelation. These compounds were evaluated for their antioxidant, enzyme inhibition, and antibacterial/antifungal activities, suggesting their potential in developing antimicrobial agents (Sumrra et al., 2018).

Anticancer Agents

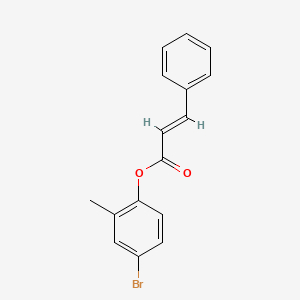

Triazole derivatives have also been investigated for their potential as anticancer agents. Holla et al. (2002) synthesized bis-phenoxyacetic acids starting from 1,4-quinols, leading to compounds that exhibited promising anticancer properties against a panel of 60 cell lines derived from various cancer types, indicating the therapeutic potential of triazole-based compounds in oncology (Holla et al., 2002).

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) on isomeric series of 2-(aryloxy)-2-methylpropionic acids, including triazole-related structures, showed their capability to decrease the oxygen affinity of human hemoglobin A. These compounds could have applications in clinical or biological areas that require reversal of depleted oxygen supply, such as ischemia or stroke, highlighting the diverse biomedical applications of triazole compounds (Randad et al., 1991).

Luminescent Probes and Catalysis

Triazole frameworks have been used as luminescent probes for detecting ions such as Ca(2+) and cyano complexes, as demonstrated by Wang et al. (2016). This indicates their utility in sensor technology and analytical chemistry (Wang et al., 2016). Additionally, triazole-based ligands have been involved in catalysis, as shown by Saleem et al. (2013), where they were used in the catalytic oxidation of alcohols and transfer hydrogenation of ketones, suggesting their role in chemical synthesis and industrial processes (Saleem et al., 2013).

Propiedades

IUPAC Name |

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-19(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)25-12-17(24)22-18-20-13-21-23-18/h3-11,13H,12H2,1-2H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAOUOYCOUUVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![(3R*,4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5589196.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)

![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)

![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)

![2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)

![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)